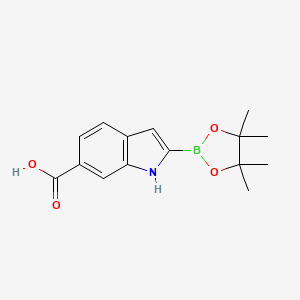
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2. It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .
Molecular Structure Analysis
The molecular structure of “2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal was detected by means of X-ray diffraction .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in similar compounds are ideal for Suzuki cross-coupling reaction to extend the size of the structure .Physical And Chemical Properties Analysis
The compound has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da . The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Fluorescent Probes
A study by Shen You-min (2014) explored the synthesis of novel near-infrared indole carbazole borate fluorescent probes using a tetramethyl-dioxaborolan-2-yl derivative. This derivative was instrumental in developing fluorescence probes, suggesting its potential in imaging applications and sensors (Shen You-min, 2014).
2. Crystal Structure and Vibrational Properties
Qing-mei Wu et al. (2021) conducted a comprehensive study on the crystal structure and vibrational properties of related compounds. Their findings contribute to understanding the material's molecular structure, which is essential for various scientific and industrial applications (Qing-mei Wu et al., 2021).
3. Density Functional Theory (DFT) Studies
Research by T. Liao et al. (2022) utilized DFT to investigate compounds including the tetramethyl-dioxaborolan-2-yl derivative. These studies provide insights into the molecular structure and properties, beneficial for theoretical and computational chemistry applications (T. Liao et al., 2022).
4. Benzoyl Peroxide Detection and Imaging
Xinwei Tian et al. (2017) developed a novel near-infrared fluorescence probe using a derivative for benzoyl peroxide detection in samples and imaging in living cells and zebrafish. This indicates its potential in biological and chemical sensing applications (Xinwei Tian et al., 2017).
5. Antiviral Activity Research
A study by Александр Васильевич Иващенко et al. (2015) explored the antiviral activity of substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and derivatives, indicating the compound's relevance in pharmaceutical research (Александр Васильевич Иващенко et al., 2015).
6. Antimicrobial and Anticancer Evaluation
Sandeep Sharma et al. (2012) investigated the antimicrobial and anticancer potential of related compounds. This research underscores the compound's significance in developing new therapeutic agents (Sandeep Sharma et al., 2012).
7. Intermediary in Biologically Active Compounds
D. Kong et al. (2016) synthesized an important intermediate using the derivative for biologically active compounds like crizotinib, highlighting its role in pharmaceutical synthesis (D. Kong et al., 2016).
Wirkmechanismus
“2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine” has been found to act as a reversible inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its action.
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-9-5-6-10(13(18)19)7-11(9)17-12/h5-8,17H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIIOWIRLZCWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

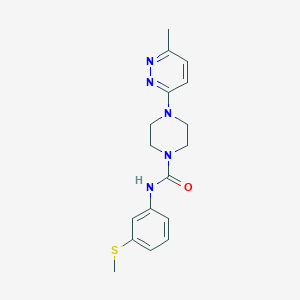

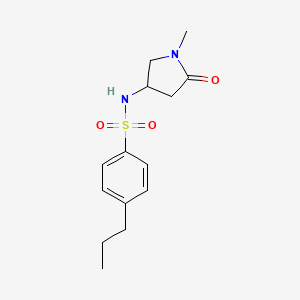
![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)
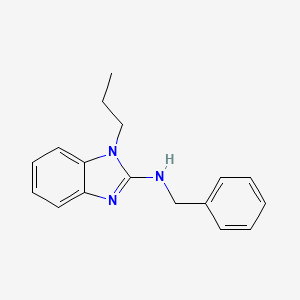

![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)
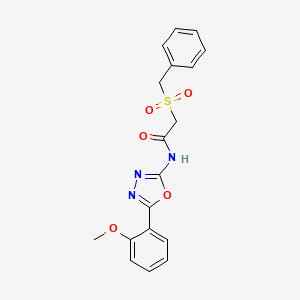

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)
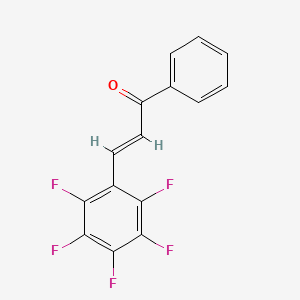
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)